7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aromatic nucleophilic substitution . The synthesis of related compounds often involves the reaction of an aldehyde, a beta-keto ester, and urea .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring, an oxadiazole ring, and a thiazine ring . The dihydropyrimidine ring often adopts a screw-boat conformation .Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a series of reactions that involve the formation of 1,3,4-oxadiazole derivatives, starting from basic chemical precursors like ethyl acetoacetate, hydrazine hydrate, and various aldehydes. These reactions lead to the formation of oxadiazolylpyrimidinones, which are then further modified to achieve the final compound. The synthesized compounds are characterized using techniques such as IR, 1H NMR, mass spectra, and elemental analysis to determine their structure and purity (Dey et al., 2022).
Antimicrobial and Antioxidant Properties
The antimicrobial assessment of derivatives related to the compound has shown significant activity against a range of gram-positive and gram-negative bacteria as well as fungal species. This highlights its potential use in developing new antimicrobial agents. Additionally, some derivatives exhibit notable antioxidant properties, which could be leveraged in pharmaceutical formulations to mitigate oxidative stress-related cellular damage (Dey et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-15-12(2)22-20-25(19(15)27)10-14(11-29-20)18(26)21-9-16-23-17(24-28-16)13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLDXCJLSZCQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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